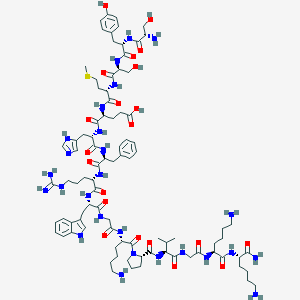![molecular formula C13H9Cl2N B102758 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine CAS No. 5330-37-0](/img/structure/B102758.png)
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine, commonly known as DCEP, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been synthesized using various methods. DCEP has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of scientific research.
Mécanisme D'action
DCEP exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. DCEP has been shown to selectively inhibit the activity of COX-2, an isoform of the enzyme that is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
DCEP has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response. In addition, DCEP has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
DCEP has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various processes. However, there are also limitations to the use of DCEP in lab experiments. It has been shown to exhibit toxicity at high doses, and its effects on human health are not fully understood.
Orientations Futures
There are several future directions for the use of DCEP in scientific research. One area of interest is the development of new drugs that are based on the structure of DCEP. Another area of interest is the study of the effects of DCEP on different cell types and tissues. Additionally, the effects of DCEP on the immune system and its potential use in the treatment of autoimmune diseases are areas of interest for future research.
Méthodes De Synthèse
DCEP can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield DCEP. Another method involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of a base such as sodium hydride, followed by the addition of vinyl magnesium bromide to yield DCEP.
Applications De Recherche Scientifique
DCEP has been widely used in scientific research as a tool to study the mechanism of action of various biochemical and physiological processes. It has been shown to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antipyretic effects. DCEP has also been shown to inhibit the production of nitric oxide, a molecule that is involved in inflammation and immune response.
Propriétés
Numéro CAS |
5330-37-0 |
|---|---|
Nom du produit |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine |
Formule moléculaire |
C13H9Cl2N |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-6-4-10(13(15)9-11)5-7-12-3-1-2-8-16-12/h1-9H/b7-5+ |
Clé InChI |
RKOSAWWBEHBDKH-FNORWQNLSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)C=CC2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
5330-37-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)




